molecular formula C8H5BF6O2 B130353 2,4-Bis(trifluoromethyl)phenylboronic acid CAS No. 153254-09-2

2,4-Bis(trifluoromethyl)phenylboronic acid

Cat. No. B130353
M. Wt: 257.93 g/mol
InChI Key: WLYPBMBWKYALCG-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by the presence of two trifluoromethyl groups at the ortho and para positions on the phenyl ring. It has been identified as a highly effective catalyst in dehydrative amidation reactions between carboxylic acids and amines, which is crucial for α-dipeptide synthesis . The ortho-substituent plays a significant role in the catalytic process by preventing the coordination of amines to the boron atom, thus accelerating the amidation .

Synthesis Analysis

The synthesis of related bis(trifluoromethyl)phenyl derivatives has been reported through the reaction of RFLi with PnCl3, leading to a series of compounds with varying pnictogen centers . Although the exact synthesis of 2,4-bis(trifluoromethyl)phenylboronic acid is not detailed in the provided papers, similar synthetic routes involving halogen-lithium exchange followed by reaction with boron compounds could be inferred.

Molecular Structure Analysis

The molecular structure of 2,4-bis(trifluoromethyl)phenylboronic acid is not directly discussed in the provided papers. However, the structural analysis of related compounds, such as bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives, has been confirmed through crystal structures and spectral data . These studies suggest that the trifluoromethyl substituents significantly influence the electronic properties of the molecule.

Chemical Reactions Analysis

2,4-Bis(trifluoromethyl)phenylboronic acid is primarily recognized for its catalytic activity in facilitating the formation of amide bonds. The ortho-substituent's role in preventing amine coordination to the boron atom is a key factor in its effectiveness as a catalyst . Additionally, the bis(trifluoromethyl)phenyl moiety has been utilized in other contexts, such as protective groups for diols, indicating its versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-bis(trifluoromethyl)phenylboronic acid are not explicitly described in the provided papers. However, the presence of trifluoromethyl groups is known to confer high stability and electron-withdrawing characteristics to the molecule, which can be inferred to affect its reactivity and physical properties. The related bis(trifluoromethyl)phenyl derivatives exhibit properties such as solubility in organic solvents and stability under various conditions .

Scientific Research Applications

Catalytic Applications

2,4-Bis(trifluoromethyl)phenylboronic acid has been found to be an effective catalyst in various chemical reactions. For instance, it catalyzes the dehydrative amidation between carboxylic acids and amines, playing a crucial role in accelerating amidation and facilitating α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). Moreover, it has been used as a catalyst in [4 + 3] cycloaddition reactions, enabling the preparation of cyclohepta[b]benzofurans and cyclohepta[b]indoles (Cao, Bian, & Zheng, 2015).

Material Synthesis

This compound plays a role in the synthesis of novel materials. For example, it has been used in the synthesis of star-shaped imide compounds containing electron-donating or electron-withdrawing side groups (Jeon & Yoon, 2012). Additionally, 2,4-bis(trifluoromethyl)phenylboronic esters, derived from this acid, have been applied as protective groups for diols in various organic transformations, illustrating its versatility in synthetic chemistry (Shimada et al., 2019).

Supramolecular Chemistry

In the field of supramolecular chemistry, 2,4-bis(trifluoromethyl)phenylboronic acid has been involved in the formation of rotaxanes through multicomponent self-assembly processes (Christinat, Scopelliti, & Severin, 2008). These rotaxanes have been characterized by X-ray crystallography, highlighting the compound's utility in creating complex molecular architectures.

Analytical Chemistry

In analytical chemistry, derivatives of this compound, such as 3,5-bis(trifluoromethyl)phenylboronic acid, have been utilized in gas chromatography as derivatizing reagents for halides, demonstrating its application in enhancing analytical methods (Yazdi & Stephen, 1992).

Tribology

In tribology, a study focused on a novel long-chain alkyl phenylboronic acid ester containing a heterocyclic compound derived from 2,4-bis(trifluoromethyl)phenylboronic acid. This ester showed outstanding hydrolytic stability and promising tribological properties, suggesting potential applications in lubrication and wear protection (Li et al., 2014).

Safety And Hazards

2,4-Bis(trifluoromethyl)phenylboronic acid is considered hazardous. It can cause skin irritation and serious eye irritation. In case of contact with skin or eyes, it’s recommended to wash off immediately with soap and plenty of water. If symptoms persist, seek medical attention .

properties

IUPAC Name

[2,4-bis(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-2-6(9(16)17)5(3-4)8(13,14)15/h1-3,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYPBMBWKYALCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382198
Record name 2,4-Bis(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(trifluoromethyl)phenylboronic acid

CAS RN

153254-09-2
Record name 2,4-Bis(trifluoromethyl)phenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153254-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
K Wang, Y Lu, K Ishihara - Chemical Communications, 2018 - pubs.rsc.org
2,4-Bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. Mechanistic studies suggest that a 2 : 2 mixed …
Number of citations: 79 pubs.rsc.org
JT Gozdalik, PH Marek, ID Madura, B Gierczyk… - Journal of Molecular …, 2019 - Elsevier
Three isomers of trifluoromethylphenylboronic acids were synthesized and characterized by 1 H, 13 C, 11 B and 19 F NMR. The investigated compounds exhibit high resistance to …
Number of citations: 9 www.sciencedirect.com
H Yamamoto, T Hattori - Synfacts, 2019 - thieme-connect.com
2,4-Bis(trifluoromethyl)phenylboronic Acid Catalyzed Amidation Page 1 2019 © Georg Thieme Verlag Stuttgart · New York 99 K. WANG, Y. LU, K. ISHIHARA* (NAGOYA UNIVERSITY, JAPAN) …
Number of citations: 0 www.thieme-connect.com
YI Kim, YK Song, SK Kang - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
In the title complex, [Ir(C14H8F6N)2(C6H5N2O2)]·0.5CHCl3, the IrIII atom adopts a distorted octahedral geometry, being coordinated by three N atoms (arranged meridionally), two C …
Number of citations: 8 scripts.iucr.org
H Zhu, L Chen, R Bai, Y Gu - Advanced Synthesis & Catalysis, 2022 - Wiley Online Library
Two classes of indole‐tetrahydropyridine hybrid molecules were synthesized via three‐component reactions of: (i) 1‐amino‐3,3‐diethoxypropane, diethyl acetylenedicarboxylate and …
Number of citations: 2 onlinelibrary.wiley.com
DG Hall - Chemical Society Reviews, 2019 - pubs.rsc.org
Although boronic acids are recognized primarily for their utility as reagents in transition metal-catalyzed transformations, other applications are emerging, including their use as reaction …
Number of citations: 193 pubs.rsc.org
BJ Graham, RT Raines - The Journal of Organic Chemistry, 2022 - ACS Publications
Organoboron acids are stable, organic-soluble Lewis acids with potential application as catalysts for a wide variety of chemical reactions. In this review, we summarize the utility of …
Number of citations: 2 pubs.acs.org
BY Zou, LH Qiu, HY Lei, JM Liu, WF Peng… - Chinese Journal of …, 2023 - Springer
The development of optical films with high transparency, high thermal resistance and low birefringence remains a challenge in the flexible display industry. In this work, we designed …
Number of citations: 3 link.springer.com
R Tsutsumi, N Kashiwagi… - The Journal of Organic …, 2023 - ACS Publications
DATB (1,3-dioxa-5-aza-2,4,6-triborinane) is a unique six-membered heterocycle exhibiting proficient catalytic activity in direct dehydrative amidation. Reported herein is an improved …
Number of citations: 7 pubs.acs.org
JW Ren, MN Tong, YF Zhao, F Ni - Organic Letters, 2021 - ACS Publications
An efficient triphenylphosphine oxide-catalyzed amidation and esterification for the rapid synthesis of a series of dipeptides, amides, and esters is described. This reaction is applicable …
Number of citations: 11 pubs.acs.org

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